

Thermodynamic Properties of Solid Gallium Trifluoride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of solid **Gallium Trifluoride** (GaF₃). The information is compiled from available experimental data and theoretical estimations, offering a valuable resource for researchers in materials science, chemistry, and drug development.

Core Thermodynamic Properties

Solid **Gallium Trifluoride** is a white, crystalline solid with a high degree of thermal stability.[1] It possesses a rhombohedral crystal structure, analogous to that of iron(III) fluoride.[1] A summary of its key physical and thermodynamic parameters is presented below.

Physical and Thermochemical Data

The following tables summarize the available quantitative data for solid GaF₃. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.



Property	Value	Source
Molecular Formula	GaF₃	[1]
Molar Mass	126.718 g/mol	[1]
Appearance	White crystalline solid	[2]
Crystal Structure	Rhombohedral	[1]
Density	4.47 g/cm ³	[1]
Sublimation Point	~950 °C (1223.15 K)	[1]
Melting Point	>1000 °C (under pressure)	[1]

Thermodynamic Parameter	Value	Notes
Standard Enthalpy of Formation (ΔH_f°)	-853.1 kJ/mol	(Estimated via DFT calculations)
Standard Enthalpy of Sublimation (ΔH°_sub)	252 ± 4 kJ/mol	(Experimental value)
Standard Molar Entropy (S°)	Not Experimentally Determined	
Gibbs Free Energy of Formation (ΔG_f°)	Not Experimentally Determined	
Heat Capacity (C_p)	Not Experimentally Determined	-

Note on Enthalpy of Formation: The provided value for the standard enthalpy of formation is a theoretical estimate. Experimental determination via fluorine bomb calorimetry or other methods would be required for a definitive value.

Vapor Pressure

The vapor pressure of solid **Gallium Trifluoride** as a function of temperature can be described by the following equation, derived from torsion effusion apparatus measurements in the temperature range of 808 K to 958 K:



 $log(p/Pa) = (14.30 \pm 0.30) - (12600 \pm 200) / (T/K)$

Experimental Protocols

While specific, detailed experimental protocols for the determination of all thermodynamic properties of GaF₃ are not readily available in the literature, the following sections describe the general and standard methodologies that would be employed for a solid inorganic fluoride like **Gallium Trifluoride**.

Determination of the Standard Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation of a compound that cannot be synthesized directly from its elements under standard conditions, such as GaF₃, is typically determined using reaction calorimetry. For highly reactive fluorine compounds, fluorine bomb calorimetry is the method of choice.

Methodology:

- Sample Preparation: A known mass of pure gallium metal is placed in a sample holder within a specialized, corrosion-resistant (often nickel or Monel) bomb calorimeter.
- Fluorine Atmosphere: The bomb is evacuated and then charged with a known excess of high-purity fluorine gas to a specific pressure.
- Ignition: The reaction is initiated by passing an electrical current through a fuse wire in contact with the gallium sample.
- Calorimetry: The temperature change of the surrounding water bath is meticulously
 measured. The energy equivalent of the calorimeter system (the calorimeter constant) is
 determined separately using a standard substance with a known heat of combustion, such
 as benzoic acid (though for fluorine calorimetry, a different standard might be used).
- Analysis: The solid product (GaF₃) is carefully recovered and analyzed to confirm the completeness of the reaction and to check for any side products.



• Calculation: The heat of reaction is calculated from the temperature change and the calorimeter constant. After applying corrections for the heat of combustion of the fuse and any impurities, the standard enthalpy of formation of GaF₃ can be determined.

Determination of Heat Capacity (C_p) and Standard Molar Entropy (S°)

The heat capacity of solid GaF₃ can be measured as a function of temperature using adiabatic calorimetry. The standard molar entropy is then derived from these heat capacity measurements based on the third law of thermodynamics.

Methodology:

- Sample Encapsulation: A precisely weighed sample of pure GaF₃ is sealed in a sample container within the calorimeter.
- Low-Temperature Measurement: The calorimeter is cooled to a very low temperature, typically near absolute zero (0 K).
- Stepwise Heating: A known quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature. The system is then allowed to reach thermal equilibrium.
- Data Collection: The heat input and the resulting temperature rise are recorded for each step. This process is repeated over the desired temperature range (from near 0 K up to and beyond 298.15 K).
- Heat Capacity Calculation: The heat capacity at each temperature is calculated as the ratio of the heat supplied to the measured temperature change (C $p = q/\Delta T$).
- Entropy Calculation: The standard molar entropy at 298.15 K is determined by numerically integrating the heat capacity data (plotted as C_p/T versus T) from 0 K to 298.15 K. Any phase transitions would manifest as sharp peaks in the heat capacity plot, and the enthalpy of these transitions must also be determined and included in the entropy calculation.

Workflow and Logical Relationships

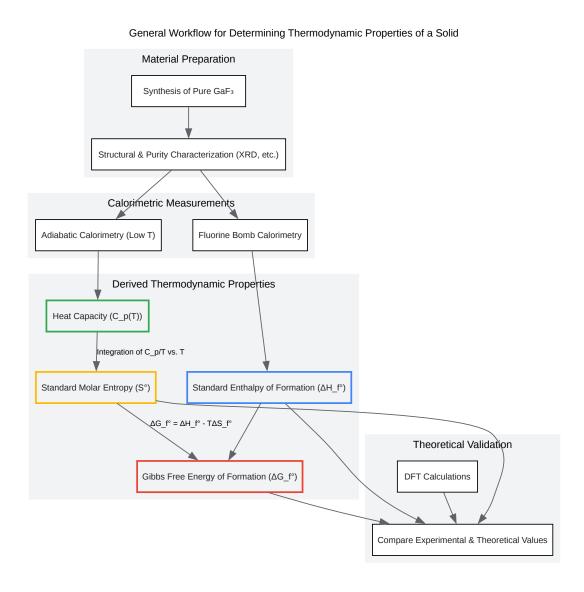






The determination of the key thermodynamic properties of a solid like **Gallium Trifluoride** follows a logical progression, as illustrated in the workflow diagram below. This diagram outlines the general experimental and computational steps involved.





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General workflow for thermodynamic property determination.



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References

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